molecular formula C18H13F3N4S B2439413 6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 477857-06-0

6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B2439413
CAS RN: 477857-06-0
M. Wt: 374.39
InChI Key: XWHCTEWSRBHWBH-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a useful research compound. Its molecular formula is C18H13F3N4S and its molecular weight is 374.39. The purity is usually 95%.
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Scientific Research Applications

Antiseizure Potential of Triazole Compounds

Triazole compounds, including structures similar to 6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, have shown significant promise in the field of antiseizure therapeutics. Research has indicated that 1,2,4-triazole, a core structure in these compounds, exhibits a range of bioactivities, with notable potential in antiseizure applications. The systematic review of triazole derivatives highlights their distinct place in heterocyclic chemistry and their key role in medicinal chemistry, especially for their antiseizure properties. Further development of these compounds as clinical antiseizure drugs is supported by their demonstrated activity and safety in preclinical studies (Wang, Quan, & Liu, 2022).

Antiproliferative Activity

The antiproliferative and antitumor activities of thiazole and oxazole derivatives, which are chemically related to triazolothiadiazine compounds, have been systematically reviewed. These studies provide evidence of the significant biological activities of such compounds, including anticancer effects. The structure-activity relationship analysis within this review underscores the potential of compounds containing thiazole nuclei or derivatives in oncology, suggesting a promising avenue for the development of new antiproliferative agents (Guerrero-Pepinosa et al., 2021).

Computational Analysis for Antiviral Applications

A computational study has identified that triazolopyrimidine derivatives, which share a core structure with triazolothiadiazines, could serve as potent inhibitors of the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. This suggests that similar compounds might have potential applications in antiviral drug development. The study involved molecular docking and dynamic simulations to evaluate the inhibitory potential of these compounds, comparing them to known antiviral drugs like Remdesivir and Favipiravir. The results indicate that specific triazolopyrimidine analogs could be effective in controlling viral replication, paving the way for further in vitro and in vivo investigations to confirm their utility as antiviral agents (Karthic et al., 2022).

properties

IUPAC Name

6-(4-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4S/c1-11-2-4-12(5-3-11)15-10-26-17-23-22-16(25(17)24-15)13-6-8-14(9-7-13)18(19,20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHCTEWSRBHWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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